molecular formula C21H15ClFN3O2S B2833649 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide CAS No. 886965-41-9

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2833649
CAS No.: 886965-41-9
M. Wt: 427.88
InChI Key: PQJNJUVJMBPOMN-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiazole ring, a pyridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce halogenated compounds .

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation . Molecular docking studies have been conducted to understand the binding interactions of this compound with its protein targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and benzamides, such as:

Uniqueness

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide is unique due to its specific structural features, such as the presence of a chloro and methoxy group on the benzothiazole ring and a fluoro group on the benzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S/c1-28-17-9-8-15(22)19-18(17)25-21(29-19)26(12-13-5-4-10-24-11-13)20(27)14-6-2-3-7-16(14)23/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJNJUVJMBPOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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